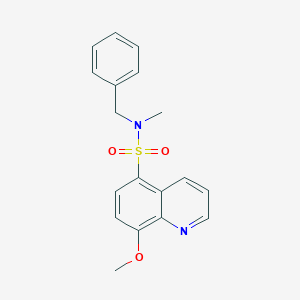![molecular formula C14H16F6N2O B15007522 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B15007522.png)
1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a compound characterized by the presence of a phenylethyl group and a trifluoromethylated butyl group attached to a urea moiety This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the reaction of 2-phenylethylamine with a trifluoromethylated isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Phenylethylamine+Trifluoromethylated isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenylethyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-(trifluoromethyl)-2-pentanol: Shares the trifluoromethyl group but differs in the functional groups attached to the carbon chain.
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Contains a trifluoromethyl group and a phenyl group but has a different core structure.
Uniqueness: 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to the combination of its trifluoromethylated butyl group and phenylethyl group attached to a urea moiety
Eigenschaften
Molekularformel |
C14H16F6N2O |
|---|---|
Molekulargewicht |
342.28 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C14H16F6N2O/c1-2-12(13(15,16)17,14(18,19)20)22-11(23)21-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
BPZUFNGVECUMJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B15007442.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)
![2-{4-[6-Amino-5-cyano-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B15007461.png)

![2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15007477.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15007482.png)

![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B15007504.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)


